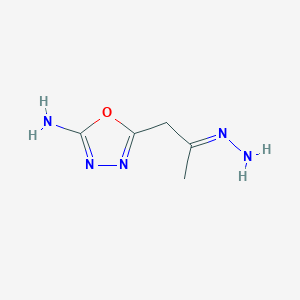
1-Butyl-2,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a butyl group attached to the nitrogen atom at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.
Substitution: The butyl group or other substituents on the imidazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups.
Applications De Recherche Scientifique
1-Butyl-2,5-dihydro-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals, dyes, and functional materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, imidazole derivatives often inhibit enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
1-Butylimidazole: Similar in structure but lacks the dihydro component.
2-Butylimidazole: The butyl group is attached at a different position on the imidazole ring.
1-Butyl-4,5-dihydro-1H-imidazole: Another dihydro derivative with different substitution patterns.
Uniqueness: 1-Butyl-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of the dihydro component. This structural uniqueness can influence its reactivity, stability, and biological activity, making it distinct from other imidazole derivatives .
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-butyl-2,4-dihydroimidazole |
InChI |
InChI=1S/C7H14N2/c1-2-3-5-9-6-4-8-7-9/h4H,2-3,5-7H2,1H3 |
Clé InChI |
LSSMXKSNEHLFAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC=NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



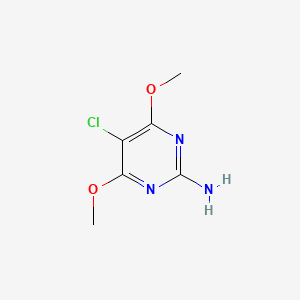
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
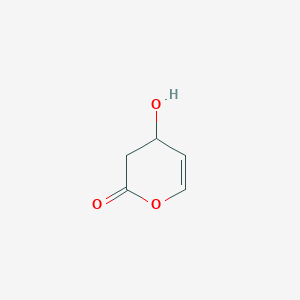
![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
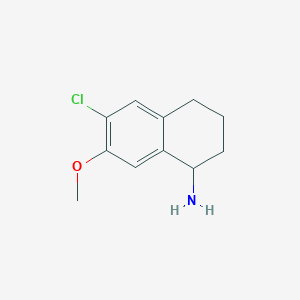
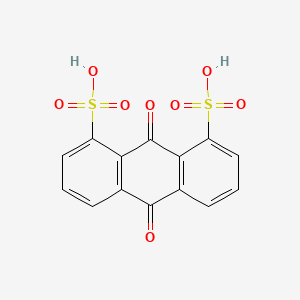
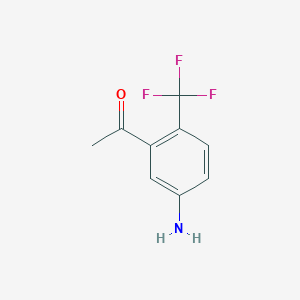
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
